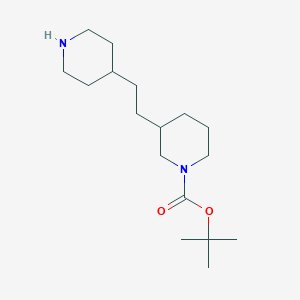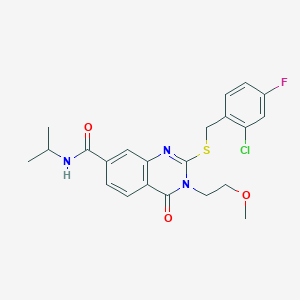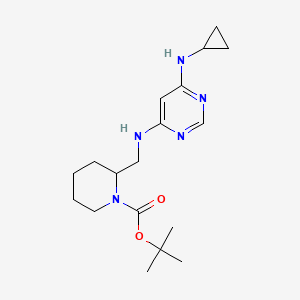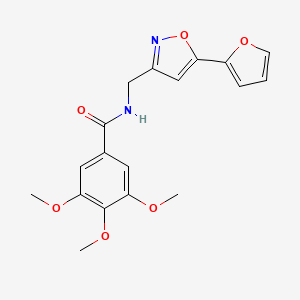![molecular formula C7H7ClN2 B2520149 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 2408962-08-1](/img/structure/B2520149.png)
7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a derivative of the pyrrolopyridine family, which is a class of heterocyclic compounds. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, such as this compound, can be achieved through a one-pot, three-component approach. This method involves the reaction of N-substituted 5-amino-3-cyanopyrroles with various carbonyl and active methylene compounds. The process allows for the incorporation of a tetrahedral fragment at the position-4 of the pyrrolopyridine ring. Additionally, 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with fused 4-spiro-frameworks can be synthesized starting from isatins and a set of 1,2-dicarbonyl compounds. These reactions are carried out under mild conditions using solvents such as ethanol, acetic acid, or 1,4-dioxane .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolopyridine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. The chloro substituent at the 7-position indicates the presence of a chlorine atom attached to the pyridine ring, which can influence the electronic properties and reactivity of the molecule.
Chemical Reactions Analysis
Chemical reactions involving pyrrolopyridine derivatives can be quite diverse. For instance, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, which are structurally related to this compound, can be synthesized by reacting 7-hydroxy derivatives with various nucleophiles. These nucleophiles include active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions. The synthetic applications of these reactions can lead to the formation of 7-methylene derivatives and fused tricyclic derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, in general, the physical properties of such compounds may include their melting points, boiling points, solubility in various solvents, and stability under different conditions. The chemical properties would encompass reactivity with different chemical reagents, acidity or basicity of the molecule, and the presence of functional groups that can undergo various organic reactions. The chloro substituent in the molecule is likely to make it more reactive in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom.
Scientific Research Applications
Efficient Synthesis and Chemical Characterization
- Versatile Building Blocks: 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine have been identified as versatile building blocks that facilitate the synthesis of 4-substituted 7-azaindole derivatives through simple nucleophilic displacement, showcasing the significance of chlorinated pyrrolopyridines in organic synthesis (Figueroa‐Pérez et al., 2006).
- Substituted Derivatives: Research has led to the synthesis of various 7-substituted derivatives by reacting 7-hydroxy derivatives with nucleophiles, demonstrating the compound's role in creating structurally diverse molecules (Goto et al., 1991).
Pharmaceutical and Material Applications
- Pharmaceutical Research: The compound has been used in pharmaceutical research works, particularly in bactericide, antimicrobial studies, and as a side-chain in the production of fourth-generation Cefpirome, highlighting its pharmaceutical relevance (Fu Chun, 2007).
- Bronchodilatory-active Molecules: The synthesis of 5H-indeno[1,2-b]pyridines, a category into which 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives might fall, has shown potential in bronchodilation properties, suggesting its utility in respiratory medication development (Girgis et al., 2016).
Advanced Material Synthesis
- Non-linear Optical Properties: Studies have been conducted on derivatives for their role in non-linear optics, indicating potential applications in advanced material science (Murthy et al., 2017).
- Electronic Structure Analysis: High-resolution X-ray diffraction studies on related compounds have provided insights into their electronic structure, stability, and intermolecular interactions, which are crucial for the development of new materials (Hazra et al., 2012).
properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1,3,10H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOSZJWONGAIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CN=C21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2408962-08-1 |
Source


|
| Record name | 7-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2520067.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2520068.png)

![N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2520070.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/no-structure.png)




![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2520084.png)
![1-[3-Amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B2520087.png)
![(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2520089.png)